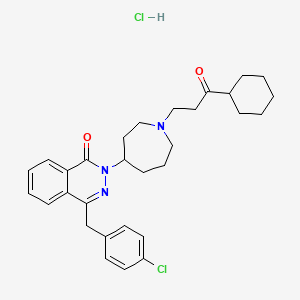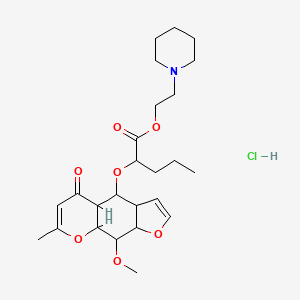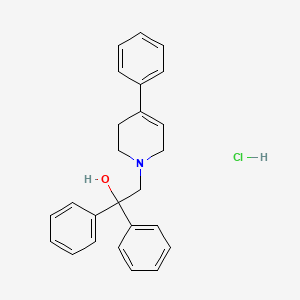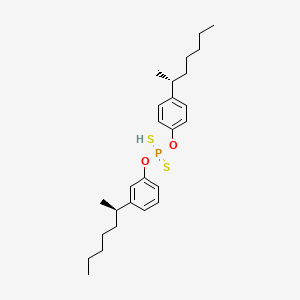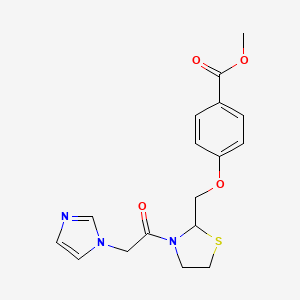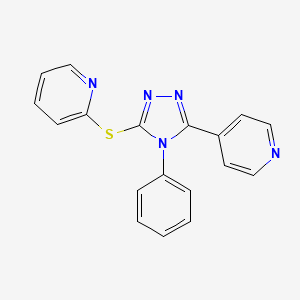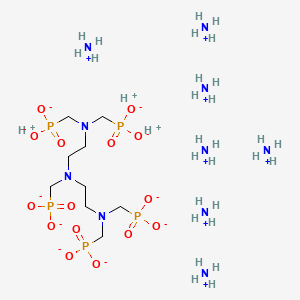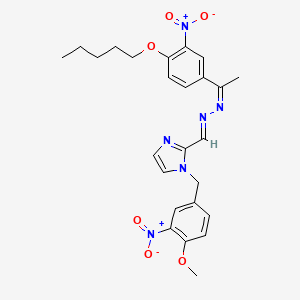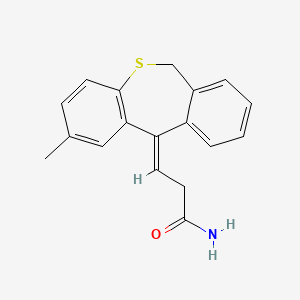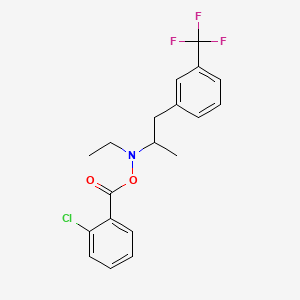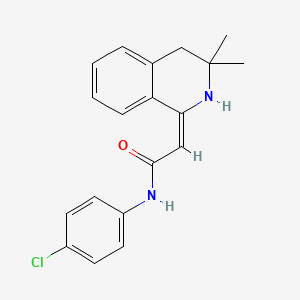
N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-氯苯基)-2-(3,4-二氢-3,3-二甲基-1(2H)-异喹啉亚基)乙酰胺是一种合成的有机化合物。它属于异喹啉衍生物类,这类化合物以其多样的药理活性而闻名。由于其潜在的生物和化学特性,该化合物在科学研究的各个领域都备受关注。
准备方法
合成路线和反应条件
N-(4-氯苯基)-2-(3,4-二氢-3,3-二甲基-1(2H)-异喹啉亚基)乙酰胺的合成通常涉及以下步骤:
起始原料: 合成始于 4-氯苯胺和 3,4-二氢-3,3-二甲基异喹啉。
反应条件: 反应在合适的溶剂(如乙醇或甲醇)中进行,并在回流条件下进行。
催化剂: 酸性或碱性催化剂可用于促进反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及以下步骤:
大型反应器: 使用大型反应器来处理大量起始原料。
优化条件: 优化反应条件以最大限度地提高产率和纯度。
纯化: 采用结晶或色谱等技术进行纯化。
化学反应分析
反应类型
N-(4-氯苯基)-2-(3,4-二氢-3,3-二甲基-1(2H)-异喹啉亚基)乙酰胺可以进行各种化学反应,包括:
氧化: 它可以被氧化成相应的喹啉衍生物。
还原: 还原反应可以生成胺衍生物。
取代: 卤素取代反应可以引入不同的官能团。
常用试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤化剂或亲核试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成喹啉衍生物,而还原可能生成胺衍生物。
科学研究应用
N-(4-氯苯基)-2-(3,4-二氢-3,3-二甲基-1(2H)-异喹啉亚基)乙酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医学: 研究其潜在的治疗效果。
工业: 用于开发新材料或化学工艺。
作用机制
N-(4-氯苯基)-2-(3,4-二氢-3,3-二甲基-1(2H)-异喹啉亚基)乙酰胺的作用机制涉及:
分子靶点: 与生物系统中特定的酶或受体结合。
途径: 调节生化途径以发挥其作用。
相似化合物的比较
类似化合物
- N-(4-氯苯基)-2-(3,4-二氢异喹啉亚基)乙酰胺
- N-(4-氯苯基)-2-(3,3-二甲基异喹啉亚基)乙酰胺
独特性
N-(4-氯苯基)-2-(3,4-二氢-3,3-二甲基-1(2H)-异喹啉亚基)乙酰胺的独特性在于其特定的结构特征,与类似化合物相比,这些结构特征可能赋予其独特的生物或化学特性。
属性
CAS 编号 |
170658-11-4 |
|---|---|
分子式 |
C19H19ClN2O |
分子量 |
326.8 g/mol |
IUPAC 名称 |
(2E)-N-(4-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide |
InChI |
InChI=1S/C19H19ClN2O/c1-19(2)12-13-5-3-4-6-16(13)17(22-19)11-18(23)21-15-9-7-14(20)8-10-15/h3-11,22H,12H2,1-2H3,(H,21,23)/b17-11+ |
InChI 键 |
VDZMZJMYLFUKEL-GZTJUZNOSA-N |
手性 SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=C(C=C3)Cl)/N1)C |
规范 SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Cl)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


